5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the oxadiazole ring, which is further substituted with a 2-phenylethyl group. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylethyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Oxidizing Agent: Hydrogen peroxide or iodine
The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the phenylethyl group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated phenylethyl derivatives.
Scientific Research Applications
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The oxadiazole ring can interact with nucleophilic sites in biological molecules, affecting their activity. These interactions can influence various cellular pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: Shares the phenylethyl group but lacks the oxadiazole ring and thiol group.
1,3,4-Oxadiazole-2-thiol: Contains the oxadiazole ring and thiol group but lacks the phenylethyl substitution.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenyl group instead of a phenylethyl group.
Uniqueness
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of the oxadiazole ring, thiol group, and phenylethyl substitution. This unique structure imparts it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-phenylethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLSIYQAROQEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541263 |
Source
|
Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93073-40-6 |
Source
|
Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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